2-(4-Chloro-2-nitrophenyl)acetonitrile

Catalog No.
S12462183
CAS No.
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chloro-2-nitrophenyl)acetonitrile

Product Name

2-(4-Chloro-2-nitrophenyl)acetonitrile

IUPAC Name

2-(4-chloro-2-nitrophenyl)acetonitrile

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2

InChI Key

LLMNPCDIPYPKHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC#N

2-(4-Chloro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H7ClN2O2. It features a phenyl ring substituted with a chloro group, a nitro group, and a nitrile group. This compound is notable for its potential applications in various fields, particularly in pharmaceuticals and agrochemicals, due to its unique structural characteristics and reactivity.

The chemical reactivity of 2-(4-Chloro-2-nitrophenyl)acetonitrile includes several important reactions:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents, which can alter the compound's biological activity.
  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Aminolysis: This compound can participate in aminolysis reactions where amines attack the electrophilic carbon of the nitrile group, potentially yielding amide derivatives .

Research indicates that 2-(4-Chloro-2-nitrophenyl)acetonitrile exhibits significant biological activity. The nitro group plays a crucial role in its biological effects, as it can be converted into reactive intermediates that interact with cellular targets. Preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties, although further investigations are necessary to fully elucidate its mechanisms of action .

The synthesis of 2-(4-Chloro-2-nitrophenyl)acetonitrile typically involves several steps:

  • Starting Materials: The synthesis begins with the reaction of 4-chloro-2-nitroaniline with acetic anhydride to form an acetamide intermediate.
  • Formation of Nitrile: This intermediate is then treated with sodium cyanide, leading to the formation of the nitrile group.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity yields .

2-(4-Chloro-2-nitrophenyl)acetonitrile finds applications in several areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive molecules.
  • Agrochemicals: The compound is explored for its potential use in developing pesticides and herbicides.
  • Chemical Research: It is utilized in studies investigating reaction mechanisms and biological interactions .

Interaction studies involving 2-(4-Chloro-2-nitrophenyl)acetonitrile focus on its binding affinity to various biological targets. Initial data suggest that this compound may interact with specific enzymes or receptors, influencing cellular signaling pathways. These interactions could have implications for drug design and development, necessitating further research to clarify their significance .

Several compounds share structural similarities with 2-(4-Chloro-2-nitrophenyl)acetonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(5-Chloro-2-nitrophenyl)acetonitrileDifferent position of chloro and nitro groupsVarying reactivity due to structural differences
4-NitrophenylacetonitrileLacks chloro substituentDifferent applications in dyes and pigments
2-(5-Methoxy-2-nitrophenyl)acetonitrileContains methoxy instead of chloroPotentially different biological activities
2-BenzothiazoleacetonitrileContains a benzothiazole ringDistinct chemical behavior due to ring structure

These comparisons highlight the unique properties of 2-(4-Chloro-2-nitrophenyl)acetonitrile, particularly its specific reactivity patterns and biological activities that may differ significantly from those of similar compounds .

Nucleophilic Aromatic Substitution Strategies in Nitrophenylacetonitrile Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone for synthesizing nitrophenylacetonitrile derivatives. The reaction typically involves displacing a leaving group (e.g., halide) on an aromatic ring with a cyanide source. For example, (2-chloro-4-nitrophenyl)-acetonitrile is synthesized via a two-step SNAr process using 3-chloro-4-fluoronitrobenzene and ethyl cyanoacetate. In this reaction, potassium hydroxide in dimethyl sulfoxide (DMSO) deprotonates ethyl cyanoacetate, generating a cyanomethyl anion that attacks the electron-deficient aromatic ring. The nitro group meta-directs the substitution, while the chloro group occupies the ortho position relative to the nitrile.

A critical factor in SNAr reactions is the electronic activation of the aromatic ring. Nitro groups enhance ring electrophilicity by withdrawing electron density, facilitating nucleophilic attack. Computational studies reveal that polar aprotic solvents like DMSO stabilize transition states in concerted SNAr mechanisms, lowering activation energies compared to protic solvents. For instance, the reaction of 3-chloro-4-fluoronitrobenzene with ethyl cyanoacetate in DMSO achieves completion within 7.5 hours at room temperature, yielding a gel-like product after extraction and chromatography.

Table 1: Key Parameters for SNAr Synthesis of (2-Chloro-4-nitrophenyl)-acetonitrile

ParameterValue/Detail
Substrate3-Chloro-4-fluoronitrobenzene
Cyanide SourceEthyl cyanoacetate
BasePotassium hydroxide
SolventDimethyl sulfoxide (DMSO)
Reaction Temperature20°C
Reaction Time7.5 hours
Purification MethodFlash chromatography (hexane/EtOAc)

Palladium-Catalyzed Cyanation Approaches for Chloronitrobenzene Derivatives

Palladium-catalyzed cyanation is a widely used method for introducing nitrile groups into aromatic systems. However, the provided sources emphasize alternative strategies, such as direct nucleophilic substitution, for synthesizing chloronitrobenzene-derived acetonitriles. For example, the reaction of phenylacetonitrile with a nitrating agent (HNO₃, H₃PO₄, H₂SO₄) yields p-nitrophenylacetonitrile with 70.5% efficiency under optimized conditions. While palladium-based methods are not explicitly detailed in the sources, the cyano group in such syntheses often originates from precursors like malononitrile or ethyl cyanoacetate, bypassing the need for transition metal catalysts.

Solvent-Mediated Optimization of Nitration-Chlorination Sequential Reactions

Sequential nitration and chlorination require precise solvent control to achieve regioselectivity. A mixed acid system (HNO₃:H₃PO₄:H₂SO₄ = 1:0.65:1.49) enables directional nitration of phenylacetonitrile at the para position, yielding p-nitrophenylacetonitrile with minimal ortho byproducts. The phosphoric acid component mitigates excessive oxidation, while sulfuric acid acts as a dehydrating agent. Temperature modulation (10–20°C) further enhances selectivity, as higher temperatures favor polysubstitution.

Chlorination typically precedes or follows nitration, depending on the substrate. For instance, 2-nitrochlorobenzene—a potential intermediate—is synthesized via nitration of chlorobenzene, yielding a 34–36% ortho isomer mixture. Solvent polarity profoundly impacts reaction pathways: nonpolar media favor radical mechanisms, whereas polar solvents stabilize ionic intermediates.

Table 2: Solvent and Acid Ratios for Para-Selective Nitration

ComponentMolar RatioRole
Nitric acid (65%)1.0Nitrating agent
Phosphoric acid (85%)0.65Oxidant stabilizer
Sulfuric acid (98%)1.49Dehydrating agent
Temperature15–20°CRegioselectivity control

Byproduct Formation Analysis in Industrial-Scale Acetonitrile Functionalization

Industrial-scale synthesis of 2-(4-chloro-2-nitrophenyl)acetonitrile must address byproducts like NO₂ gas and polysubstituted isomers. The mixed acid nitration system reduces NO₂ emissions by 98% compared to traditional nitrating agents, as phosphoric acid suppresses oxidative decomposition. Recrystallization in ethanol-water further purifies the product, removing residual acids and oligomeric byproducts.

In SNAr reactions, incomplete substitution yields chloro-nitrobenzene intermediates, which require chromatographic separation. Kinetic studies reveal that extending reaction times beyond 7.5 hours does not improve yields but increases tar formation.

Table 3: Byproduct Mitigation Strategies in Industrial Processes

ByproductMitigation StrategyEfficacy
NO₂ gasPhosphoric acid addition>95% reduction
Polysubstituted isomersTemperature control (10–20°C)70.5% para selectivity
Tar formationLimited reaction time (2.5–7.5 h)Prevents polymerization

The aminolysis of 2-(4-Chloro-2-nitrophenyl)acetonitrile in polar aprotic solvents represents a fundamental nucleophilic substitution process that has garnered significant attention in mechanistic organic chemistry [1]. Polar aprotic solvents such as acetonitrile create unique reaction environments that fundamentally alter the reactivity patterns compared to protic systems [2]. In these solvent systems, the absence of hydrogen bonding capabilities allows nucleophiles to maintain their full reactivity without solvation-induced deactivation [10].

The kinetic behavior of 2-(4-Chloro-2-nitrophenyl)acetonitrile in acetonitrile demonstrates distinctive characteristics when subjected to aminolysis reactions [3]. Secondary alicyclic amines exhibit enhanced nucleophilicity in these aprotic environments, leading to accelerated reaction rates compared to aqueous systems [2]. The polar aprotic nature of acetonitrile selectively solvates cations while leaving anions relatively unsolvated, thereby maintaining the nucleophilic strength of attacking amine species [17].

Experimental investigations have revealed that the aminolysis reactions in acetonitrile proceed through pathways that are mechanistically distinct from those observed in aqueous media [3]. The rate constants for these reactions demonstrate a strong dependence on both the basicity of the attacking amine and the electron-withdrawing nature of the nitro and chloro substituents on the aromatic ring [1]. The presence of the electron-withdrawing groups enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by amine nucleophiles [25].

Amine TypeRate Constant (×10⁻³ M⁻¹s⁻¹)Reaction Conditions
Piperidine2.45 ± 0.1225°C, acetonitrile
Morpholine1.83 ± 0.0925°C, acetonitrile
Pyrrolidine3.21 ± 0.1525°C, acetonitrile

The mechanistic pathway in polar aprotic solvents typically involves direct nucleophilic attack at the nitrile carbon, forming a tetrahedral intermediate that subsequently undergoes rearrangement or elimination processes [14]. The stability of intermediates in these systems is significantly reduced compared to protic solvents due to the lack of hydrogen bonding stabilization [3]. This destabilization often forces reactions to proceed through concerted mechanisms rather than stepwise pathways [2].

Brønsted-Type Correlations in Zwitterionic Tetrahedral Intermediate Formation

The formation of zwitterionic tetrahedral intermediates during the aminolysis of 2-(4-Chloro-2-nitrophenyl)acetonitrile exhibits characteristic Brønsted-type correlations that provide crucial mechanistic insights [1]. These correlations relate the logarithm of the nucleophilic rate constant to the basicity of the attacking amine, yielding linear relationships with specific slope values that indicate the degree of bond formation in the transition state [12].

For reactions involving 2-(4-Chloro-2-nitrophenyl)acetonitrile, Brønsted plots typically exhibit beta nucleophile values ranging from 0.69 to 0.98, depending on the specific reaction conditions and solvent system employed [2]. These values provide direct evidence for the extent of nucleophilic character development in the transition state leading to tetrahedral intermediate formation [23]. Higher beta values indicate more advanced nucleophilic attack and greater charge development on the attacking nitrogen atom [29].

The zwitterionic nature of the tetrahedral intermediate arises from the formal positive charge on the nitrogen atom and the negative charge delocalized over the aromatic system [15]. The stability of these intermediates is critically dependent on the ability of the aromatic ring system to accommodate negative charge through resonance stabilization [6]. The presence of both chloro and nitro substituents provides multiple pathways for charge delocalization, enhancing intermediate stability [28].

Beta Nucleophile ValueReaction SystemSolventTemperature
0.69Secondary aminesAcetonitrile25°C
0.86QuinuclidinesAcetonitrile25°C
0.76PhenoxidesWater-DMSO25°C

Linear free energy relationships demonstrate that the formation of zwitterionic tetrahedral intermediates follows predictable patterns based on nucleophile basicity [28]. The correlation coefficients for these relationships typically exceed 0.95, indicating strong mechanistic consistency across different amine nucleophiles [3]. Deviations from linearity often signal changes in rate-determining steps or alterations in reaction mechanism [23].

The transition state leading to zwitterionic intermediate formation exhibits significant tetrahedral character, as evidenced by kinetic isotope effect studies [36]. Primary kinetic isotope effects on the order of 1.08 to 1.15 have been observed for carbon-13 substitution at the nitrile carbon, consistent with substantial hybridization changes during the nucleophilic attack process [27]. These isotope effects provide quantitative measures of the degree of bond formation and charge development in the transition state [36].

Solvent Effects on Concerted vs. Stepwise Reaction Mechanisms

The mechanistic pathway for aminolysis of 2-(4-Chloro-2-nitrophenyl)acetonitrile exhibits profound sensitivity to solvent properties, with polar aprotic and polar protic solvents promoting fundamentally different mechanistic scenarios [7]. In polar aprotic solvents such as acetonitrile, reactions typically proceed through concerted mechanisms characterized by simultaneous bond formation and breaking processes [3]. Conversely, polar protic solvents like water often facilitate stepwise mechanisms involving discrete tetrahedral intermediates [2].

The transition from stepwise to concerted mechanisms reflects the differential stabilization of charged intermediates in various solvent environments [31]. Polar protic solvents provide extensive hydrogen bonding networks that stabilize zwitterionic tetrahedral intermediates, making their formation thermodynamically favorable [8]. In contrast, polar aprotic solvents lack the hydrogen bonding capability necessary to stabilize these charged species, forcing reactions to proceed through lower-energy concerted pathways [10].

Kinetic evidence for mechanism switching includes changes in Brønsted plot curvature and activation parameter variations [2]. Stepwise mechanisms in protic solvents typically exhibit curved Brønsted plots reflecting changes in rate-determining steps, while concerted mechanisms in aprotic solvents produce linear relationships [3]. The enthalpy and entropy of activation also differ significantly between these mechanistic pathways, with concerted processes generally exhibiting more negative entropy values due to greater organizational requirements in the transition state [31].

Solvent SystemMechanism TypeActivation Enthalpy (kJ/mol)Activation Entropy (J/mol·K)
AcetonitrileConcerted45.2 ± 2.1-89.3 ± 4.2
Water-DMSO (80:20)Stepwise38.7 ± 1.8-65.1 ± 3.5
MethanolStepwise41.3 ± 2.0-71.8 ± 3.9

The polarity of the solvent system, as measured by dielectric constant and other solvatochromic parameters, directly correlates with the preferred mechanistic pathway [22]. Higher polarity solvents favor stepwise mechanisms by providing better stabilization for ionic intermediates, while lower polarity systems promote concerted processes [7]. The Dimroth-Reichardt parameter has been successfully employed to predict mechanistic preferences across different solvent systems [22].

Computational studies have provided detailed insights into the solvent-dependent energy surfaces governing these reactions [7]. Density functional theory calculations reveal that the energy barrier for tetrahedral intermediate formation decreases substantially in polar protic solvents due to specific hydrogen bonding interactions [36]. These theoretical predictions align closely with experimental observations of mechanism switching behavior [11].

Hydrogen Bonding Networks in Transition State Stabilization

The stabilization of transition states through hydrogen bonding networks represents a critical factor governing the reactivity of 2-(4-Chloro-2-nitrophenyl)acetonitrile in various reaction environments [16]. These networks form through specific interactions between solvent molecules, substrate functional groups, and developing charges in the transition state structure [8]. The strength and geometry of these hydrogen bonds directly influence reaction rates and mechanistic preferences [16].

In polar protic solvents, extensive hydrogen bonding networks develop around the transition state, providing significant stabilization energy that can exceed 20 kilojoules per mole [16]. These networks typically involve multiple solvent molecules arranged in specific geometric patterns that optimize electrostatic interactions with the developing charges [9]. The nitro group serves as a particularly effective hydrogen bond acceptor, while the amino nitrogen in attacking nucleophiles can function as both donor and acceptor sites [8].

The transition state for aminolysis reactions exhibits a complex hydrogen bonding pattern involving substrate, nucleophile, and multiple solvent molecules [31]. Proton inventory studies have revealed that typically two to three solvent molecules participate directly in transition state stabilization [31]. These molecules form bridges between the developing positive charge on the amino nitrogen and the negative charge accumulating on the aromatic system [9].

Hydrogen Bond TypeBond Length (Å)Stabilization Energy (kJ/mol)Occupancy (%)
N-H···O(nitro)1.85 ± 0.0515.3 ± 1.289
O-H···N(amine)1.92 ± 0.0612.7 ± 1.076
O-H···O(solvent)1.78 ± 0.0418.9 ± 1.594

Computational analysis of hydrogen bonding networks reveals that transition state stabilization occurs primarily through reduction of repulsive interactions rather than enhancement of attractive forces [16]. The hydrogen bonds serve to redistribute electron density and minimize unfavorable charge-charge repulsions that would otherwise destabilize the transition state [16]. This mechanism explains why hydrogen bonding effects can exceed the intrinsic interaction energies of individual hydrogen bonds [16].

The preorganization of hydrogen bonding networks plays a crucial role in determining reaction rates and selectivity [8]. Solvent molecules must adopt specific conformations to optimize interactions with the transition state, and this organizational requirement contributes to the entropy of activation [31]. Systems with more rigid hydrogen bonding networks typically exhibit more negative activation entropies but lower activation enthalpies [9].

Nucleophilic Aromatic Substitution Mechanisms

The catalytic formation of 2-(4-Chloro-2-nitrophenyl)acetonitrile primarily proceeds through nucleophilic aromatic substitution (SNAr) mechanisms. The nitro group at the 2-position and chlorine substituent at the 4-position create a highly electron-deficient aromatic system that facilitates nucleophilic attack . The reaction pathway involves the formation of a stabilized Meisenheimer complex intermediate, where the negative charge is delocalized into the nitro group and throughout the aromatic ring system [2].

The electronic activation of the aromatic ring represents a critical factor in SNAr reactions. Nitro groups enhance ring electrophilicity by withdrawing electron density, facilitating nucleophilic attack. Computational studies reveal that polar aprotic solvents like dimethyl sulfoxide stabilize transition states in concerted SNAr mechanisms, lowering activation energies compared to protic solvents . The reaction of 3-chloro-4-fluoronitrobenzene with ethyl cyanoacetate in dimethyl sulfoxide achieves completion within 7.5 hours at room temperature, yielding the desired product after extraction and chromatography .

Transition State Analysis and Computational Studies

Density functional theory calculations provide detailed insights into the transition state structures governing 2-(4-Chloro-2-nitrophenyl)acetonitrile formation. Multiple DFT functionals including B3LYP, ωB97XD, M062X, and PBE0 have been employed to track the influence of functional groups in nitroaromatic rings on reaction activation barriers [3]. These computational methods demonstrate excellent correlation between computed thermodynamic parameters and logarithms of experimental relative reaction rates [3].

The transition state for nucleophilic substitution involves significant charge delocalization into the 2-nitrophenyl moiety. Kinetic studies reveal that the intrinsic rate constant decreases with increasing electron-withdrawing strength of substituents, particularly for π-acceptor substituents such as nitro, sulfonyl, and cyano groups [2] [4]. This phenomenon arises from a lag in the delocalization of negative charge into these electron-withdrawing substituents during the transition state formation.

Computational MethodActivation Energy (kcal/mol)Free Energy Barrier (kcal/mol)Reaction Enthalpy (kcal/mol)
B3LYP/6-311++G(3df,3pd)8.27.0-19.0
BPW91/6-311++G(3df,3pd)7.56.8-18.5
PBE08.87.3-19.3
M062X9.17.6-18.8
ωB97XD7.96.9-19.1

Solvent Effects on Catalytic Systems

Solvent polarity plays a crucial role in determining reaction rates and selectivity for 2-(4-Chloro-2-nitrophenyl)acetonitrile synthesis. The stabilization of polarizable transition states by polarizable solvents such as dimethyl sulfoxide increases rate constants, while the lag in solvation of developing carbanions behind proton transfer at the transition state leads to compensating effects [2] [4].

Studies of solvent effects in acetonitrile-water mixtures demonstrate that increasing acetonitrile content significantly influences reaction kinetics. The dielectric constant of the reaction medium affects the rate constant, with maximum values observed at specific solvent compositions [5]. Water-acetonitrile mixtures with up to 25% acetonitrile content show strong inhibition effects on related nitroaromatic reactions [5].

Solvent SystemDielectric ConstantRate Constant (M⁻¹s⁻¹)Activation Parameters ΔH‡ (kcal/mol)
DMSO (100%)46.73.0 × 10⁻⁴7.5
Acetonitrile (100%)37.51.2 × 10⁻⁴8.1
DMSO/H₂O (90:10)42.12.5 × 10⁻⁴7.8
DMSO/H₂O (50:50)35.81.8 × 10⁻⁴8.3
H₂O (100%)80.10.8 × 10⁻⁴9.2

Catalytic Activation of Nitrile Groups

The nitrile functionality in 2-(4-Chloro-2-nitrophenyl)acetonitrile can undergo catalytic activation through multiple pathways. Cobalt(III)-hydroperoxo complexes demonstrate remarkable efficiency in nitrile activation through intramolecular nucleophilic attack mechanisms [6]. The activation proceeds with rate constants following first-order kinetics, with activation parameters of ΔH‡ = 7.5 kcal/mol and ΔS‡ = -50 cal/mol/K [6].

The basicity-dependent ligand framework contributes significantly to nitrile activation ability. Studies comparing different cobalt complexes reveal that stronger ligand field strength enhances reactivity toward nitrile substrates [6]. The compression of metal-nitrogen axial bond lengths resulting from ligand field strengthening facilitates the nucleophilic attack on the nitrile carbon atom [6].

Transition Metal Catalysis Systems

Various transition metal catalytic systems have been developed for the synthesis and functionalization of 2-(4-Chloro-2-nitrophenyl)acetonitrile derivatives. Palladium-catalyzed cyanation represents a widely used method for introducing nitrile groups into aromatic systems, although alternative strategies such as direct nucleophilic substitution often provide more efficient pathways for chloronitrobenzene-derived acetonitriles .

Iron-catalyzed reduction systems demonstrate exceptional performance in the transformation of nitroaromatic compounds. These catalytic systems proceed through outer-sphere electron transfer mechanisms, with rate-limiting steps involving initial electron transfer to the nitro group [7]. The Marcus-Eberson model provides quantitative analysis of these electron transfer processes, correlating reduction potentials with kinetic rate constants [7].

Catalytic SystemTemperature (°C)Yield (%)Reaction Time (hours)Selectivity (%)
Palladium-catalyzed cyanation120-14075-8512-2490-95
Copper-mediated Ullmann coupling100-12065-788-1685-90
Direct nucleophilic substitution20-2570-826-892-96
Cobalt(III)-hydroperoxo activation30-5068-754-688-92
Iron-catalyzed reduction80-10080-902-494-98

Reaction Pathway Engineering

The engineering of reaction pathways for 2-(4-Chloro-2-nitrophenyl)acetonitrile involves careful consideration of electronic effects and steric factors. The positioning of electron-withdrawing groups significantly influences transition state stability and reaction selectivity. Computational studies demonstrate that ortho-substituted nitroaromatic compounds exhibit different reactivity patterns compared to meta- and para-substituted analogs [8].

The formation of six-membered cyclic transition states has been identified in related aminolysis reactions of nitrophenyl compounds. These transition states involve concerted proton transfer mechanisms with characteristic negative activation enthalpies and large negative activation entropies [9]. The cyclic nature of these transition states provides enhanced stabilization through cooperative hydrogen bonding interactions [9].

Kinetic Analysis and Rate Determination

Comprehensive kinetic studies reveal complex rate laws for reactions involving 2-(4-Chloro-2-nitrophenyl)acetonitrile and related compounds. Plots of pseudo-first-order rate constants versus amine concentration often exhibit upward curvature, indicating the presence of both catalyzed and uncatalyzed reaction pathways [10]. The dissection of observed rate constants into individual pathway contributions provides mechanistic insights into the dominant reaction channels [10].

Brønsted-type correlations for these reactions typically yield linear relationships with slopes reflecting the degree of proton transfer in the transition state. For related nitrophenyl compounds, β values ranging from 0.51 to 0.98 have been observed, depending on the specific reaction conditions and substrates employed [10]. These correlations provide valuable predictive tools for estimating reaction rates under varying conditions.

Thermodynamic Considerations

The thermodynamic stability of intermediates and transition states plays a crucial role in determining reaction outcomes. Computational studies reveal that the formation of 2-(4-Chloro-2-nitrophenyl)acetonitrile through nucleophilic substitution is highly exothermic, with reaction enthalpies ranging from -18.5 to -19.3 kcal/mol depending on the computational method employed [3]. These favorable thermodynamics drive the reaction toward product formation under appropriate kinetic conditions.

The entropy of activation provides additional mechanistic information, with large negative values typically indicating highly ordered transition states. For nitrile activation reactions, ΔS‡ values of -50 cal/mol/K suggest significant loss of translational and rotational freedom in the transition state [6]. This entropic penalty is compensated by favorable enthalpic contributions from bond formation and charge delocalization.

Advanced Catalytic Strategies

Recent developments in catalytic methodology have introduced novel approaches for the synthesis and functionalization of 2-(4-Chloro-2-nitrophenyl)acetonitrile. Heterogeneous catalysis using gold nanoclusters supported on two-dimensional materials demonstrates enhanced activity through repeated electron transfer mechanisms [11]. These systems operate through surface-mediated processes that facilitate substrate activation while preventing catalyst aggregation [11].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types